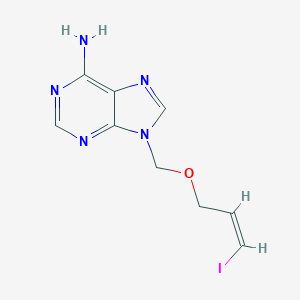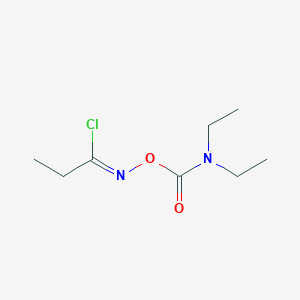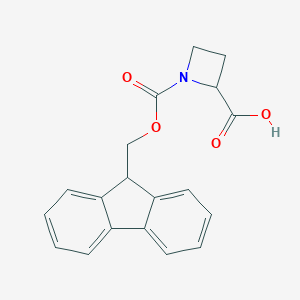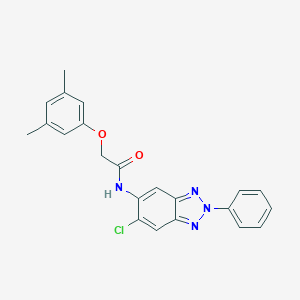![molecular formula C20H13Cl2N3O2 B237169 2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B237169.png)
2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is a benzamide derivative that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has been found to have potential applications in various fields of biomedical research. One of the major areas of interest is cancer research, as this compound has been shown to inhibit the growth of cancer cells in vitro. It has also been found to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The exact mechanism of action of 2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or proteins that are involved in cell growth and proliferation. It may also modulate the expression of certain genes that are involved in inflammation and cell death.
Biochemical and Physiological Effects:
Studies have shown that 2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide can modulate various biochemical and physiological processes in cells. For example, it has been found to inhibit the production of certain inflammatory cytokines and chemokines, as well as reduce the activity of certain enzymes that are involved in oxidative stress. It has also been shown to induce apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide in lab experiments is its high potency and specificity. It can be used at low concentrations to achieve significant effects, making it a cost-effective option for researchers. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several potential future directions for research on 2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide. One area of interest is the development of new analogs of this compound that may have improved potency and selectivity. Another potential direction is the investigation of the use of this compound in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in various fields of biomedical research.
In conclusion, 2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a synthetic compound with potential applications in various fields of biomedical research. Its high potency and specificity make it an attractive option for researchers, and its potential applications in cancer research, inflammation, and neuroprotection make it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of biomedical research.
Métodos De Síntesis
Several methods have been reported for the synthesis of 2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide. One of the most commonly used methods involves the reaction of 2,3-dichlorobenzoyl chloride with 2-methyl-4-aminophenol in the presence of a base to form 2,3-dichloro-N-(2-methyl-4-hydroxyphenyl)benzamide, which is then reacted with 2-aminooxazole in the presence of a dehydrating agent to form the final product.
Propiedades
Nombre del producto |
2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
|---|---|
Fórmula molecular |
C20H13Cl2N3O2 |
Peso molecular |
398.2 g/mol |
Nombre IUPAC |
2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H13Cl2N3O2/c1-11-10-12(20-25-18-16(27-20)6-3-9-23-18)7-8-15(11)24-19(26)13-4-2-5-14(21)17(13)22/h2-10H,1H3,(H,24,26) |
Clave InChI |
DLKYIQULZYBXKN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=C(C(=CC=C4)Cl)Cl |
SMILES canónico |
CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=C(C(=CC=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-dichloro-N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}benzamide](/img/structure/B237090.png)
![5-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide](/img/structure/B237104.png)
![N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B237106.png)



![N-[[(4E)-4-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2-phenylacetamide](/img/structure/B237121.png)
![(E)-N-butyl-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-2-[[(2S)-1-[[(2S)-2-[3-(3-hydroxy-4-iodophenyl)propanoylamino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]propyl]amino]hex-4-enamide](/img/structure/B237132.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B237142.png)
![2-[(4-chlorophenyl)sulfanyl]-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B237144.png)



![2-[(9Z)-18-(4-aminobutyl)-15,24-bis(2-aminoethyl)-21-(carboxymethyl)-3-(2-chloro-1-hydroxyethyl)-27-(3,4-dihydroxytetradecanoylamino)-9-ethylidene-12-(1-hydroxyethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B237168.png)